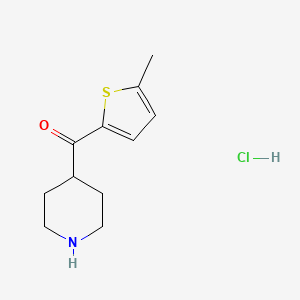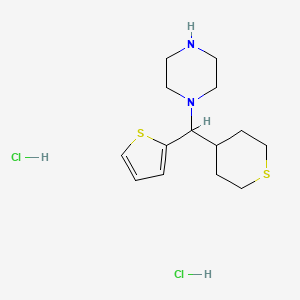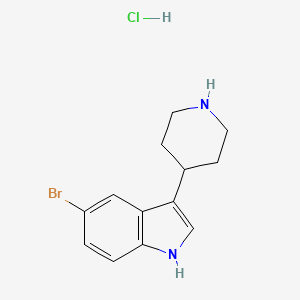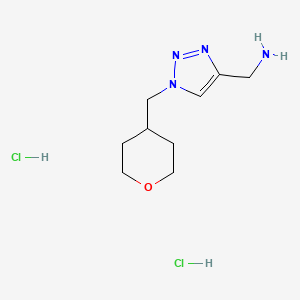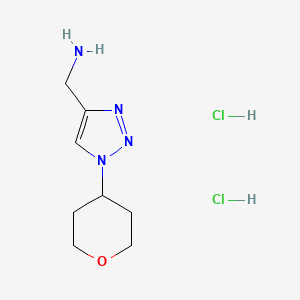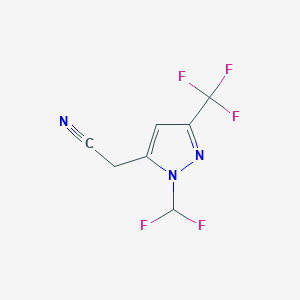
2-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile
描述
2-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile is a useful research compound. Its molecular formula is C7H4F5N3 and its molecular weight is 225.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary targets of 2-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile are carbon-centered radical intermediates . These intermediates play a crucial role in various biochemical reactions, particularly in the trifluoromethylation process .
Mode of Action
this compound interacts with its targets through a radical process . This compound is capable of nucleophilic cyanodifluoromethylating of aldehydes, N-tosylimines, N-alkylimines, and enamines under basic or acidic conditions .
Biochemical Pathways
The compound affects the trifluoromethylation and difluoromethylation pathways . These pathways are crucial for the synthesis of various organofluorine compounds, which are the core moieties of various biologically and pharmacologically active ingredients .
Pharmacokinetics
The compound is a bench-stable colorless liquid that is easy to work with . The nitrile group in the obtained compounds can be easily transformed into an amino or amide group, depending on the substrate (alcohol or protected amino group) .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the formation of organofluorine compounds . These compounds are widely used in pharmaceutical and agrochemical chemistry .
Action Environment
Environmental factors such as light and temperature can influence the action, efficacy, and stability of this compound . For instance, visible light can promote a radical [1,2]-Brook rearrangement involving defluorinated alkylation of α-trifluoromethyl alkenes .
生化分析
Biochemical Properties
2-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, the trifluoromethyl group in the compound is known to participate in radical trifluoromethylation reactions, which are important in the synthesis of pharmaceuticals and agrochemicals . The interactions of this compound with these biomolecules often involve the formation of stable radical intermediates, which can significantly influence the outcome of biochemical reactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of the difluoromethyl and trifluoromethyl groups can alter the activity of certain enzymes and proteins, leading to changes in cellular metabolism and gene expression . These changes can have significant implications for cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules, such as enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific context . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell growth and metabolism.
属性
IUPAC Name |
2-[2-(difluoromethyl)-5-(trifluoromethyl)pyrazol-3-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5N3/c8-6(9)15-4(1-2-13)3-5(14-15)7(10,11)12/h3,6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTQSEYZBCJRIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)C(F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


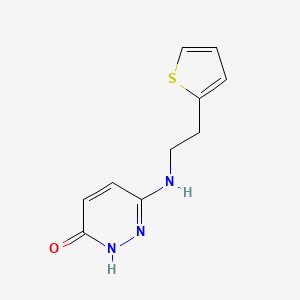
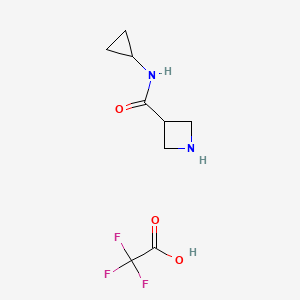
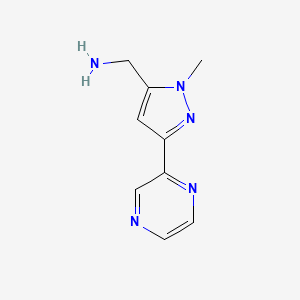
![N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1480733.png)
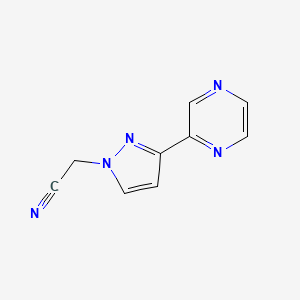
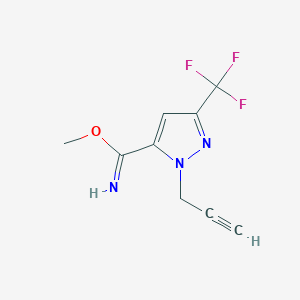
![6-(2-aminoethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione dihydrochloride](/img/structure/B1480738.png)
